1-(5-(Benzyloxy)-2,4-dichlorophenyl)-5-(3-(trifluoromethyl)phenyl)-1H-1,2,3,4-tetraazole
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Overview
Description
1-(5-(Benzyloxy)-2,4-dichlorophenyl)-5-(3-(trifluoromethyl)phenyl)-1H-1,2,3,4-tetraazole is a synthetic organic compound known for its complex structure and potential applications in various fields such as medicinal chemistry and material science. This compound features a tetraazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom, making it a member of the azole family. The presence of benzyloxy, dichlorophenyl, and trifluoromethyl groups contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-(Benzyloxy)-2,4-dichlorophenyl)-5-(3-(trifluoromethyl)phenyl)-1H-1,2,3,4-tetraazole typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:
Formation of the Tetraazole Ring: This can be achieved by cyclization reactions involving hydrazine derivatives and nitriles under acidic or basic conditions.
Introduction of the Benzyloxy Group: This step often involves nucleophilic substitution reactions where a benzyloxy group is introduced to the aromatic ring.
Chlorination: The dichlorophenyl group can be introduced through electrophilic aromatic substitution using chlorine gas or other chlorinating agents.
Trifluoromethylation: The trifluoromethyl group is typically introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions: 1-(5-(Benzyloxy)-2,4-dichlorophenyl)-5-(3-(trifluoromethyl)phenyl)-1H-1,2,3,4-tetraazole undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium on carbon, sodium borohydride.
Nucleophiles for Substitution: Ammonia, primary amines, thiols.
Major Products:
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biology and Medicine:
Pharmacology: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Biological Probes: Used in the development of probes for studying biological processes at the molecular level.
Industry:
Agriculture: Potential use in the development of new agrochemicals.
Polymers: As a monomer or additive in the synthesis of specialty polymers with desired properties.
Mechanism of Action
The mechanism of action of 1-(5-(Benzyloxy)-2,4-dichlorophenyl)-5-(3-(trifluoromethyl)phenyl)-1H-1,2,3,4-tetraazole depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, inhibiting or modulating their activity. The presence of electron-withdrawing groups like trifluoromethyl and dichlorophenyl can enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
- **1-(5-(Benzyloxy)-2,4-dichlorophenyl)-5-phenyl-1H-1,2,3,4
1-(5-(Benzyloxy)-2,4-dichlorophenyl)-1H-1,2,3,4-tetraazole: Lacks the trifluoromethyl group.
Properties
IUPAC Name |
1-(2,4-dichloro-5-phenylmethoxyphenyl)-5-[3-(trifluoromethyl)phenyl]tetrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13Cl2F3N4O/c22-16-10-17(23)19(31-12-13-5-2-1-3-6-13)11-18(16)30-20(27-28-29-30)14-7-4-8-15(9-14)21(24,25)26/h1-11H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPRPHNXVXPLLTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C(=C2)N3C(=NN=N3)C4=CC(=CC=C4)C(F)(F)F)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13Cl2F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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